N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexyl and butanamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced nitrogen or oxygen functionalities.
Scientific Research Applications
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Material Science: Due to its heterocyclic structure, it is investigated for use in high-energy materials and as a component in advanced materials.
Biology: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological molecules through hydrogen bonding and other interactions, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,5-oxadiazole (furazan): Known for its high-energy properties and applications in energetic materials.
1,3,4-oxadiazole: Used in medicinal chemistry for its potential therapeutic effects.
1,2,3-oxadiazole: Explored for various applications in material science and pharmaceuticals.
Uniqueness
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYLWQNBDSNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725286 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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